molecular formula C23H42N2O6 B613677 N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 14406-17-8

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B613677
CAS No.: 14406-17-8
M. Wt: 442.6
InChI Key: NQTKIKGXLIBFAS-ZLTKDMPESA-N
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Mechanism of Action

Target of Action

Boc-glu(ome)-OH dcha, also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, is a derivative of glutamic acid . Glutamic acid is an important neurotransmitter that plays a crucial role in neural activation. Therefore, the primary targets of Boc-glu(ome)-OH dcha are likely to be the glutamate receptors in the nervous system.

Mode of Action

As a glutamic acid derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Boc-glu(ome)-OH dcha, being a glutamic acid derivative, may be involved in the glutamate metabolic pathway. This pathway plays a key role in the central nervous system. It may also affect the secretion of anabolic hormones, which are involved in the growth and development of muscles .

Result of Action

The result of Boc-glu(ome)-OH dcha’s action is likely to be an enhancement of physical and mental performance, particularly under stress conditions. It may also help prevent muscle damage induced by exercise .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified to form the methyl ester. The final product is obtained by reacting the protected glutamic acid with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is unique due to its combination of the Boc-protected amino group and the methyl ester, along with the dicyclohexylammonium salt. This combination provides stability and solubility advantages, making it particularly useful in peptide synthesis .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
  • Molecular Formula : C27H44N2O5
  • Molecular Weight : 476.6 g/mol
  • Structure : The compound features a cyclohexyl moiety attached to a secondary amine, combined with a methoxy and an oxopentanoic acid structure, indicating potential interactions with various biological targets.
  • Integrin Binding : The compound acts as an agonist that enhances the binding of cells to integrin-binding ligands. This property suggests its potential role in promoting cell adhesion, which is crucial in various physiological and pathological processes, including wound healing and tumor metastasis .
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects by modulating pathways involved in immune response and inflammation. This includes interactions with key signaling pathways such as NF-kB and MAPK/ERK, which are critical in inflammatory responses .
  • Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may have neuroprotective properties, potentially through mechanisms involving the modulation of neuronal signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Integrin AgonismEnhances cell adhesion via integrin binding ,
Anti-inflammatoryModulates inflammatory pathways ,
NeuroprotectivePotential protection against neurodegeneration ,

Case Studies

  • Integrin-Mediated Cell Adhesion : A study demonstrated that treatment with N-cyclohexylcyclohexanamine significantly increased the adhesion of endothelial cells to extracellular matrix proteins, indicating its potential utility in enhancing tissue regeneration post-injury .
  • Inflammation Models : In a murine model of acute inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines, suggesting a significant anti-inflammatory effect. This was measured by ELISA assays showing decreased TNF-alpha and IL-6 levels .
  • Neuroprotection in vitro : In vitro studies using neuronal cell lines indicated that the compound could protect against oxidative stress-induced cell death, which is relevant for conditions such as Alzheimer's disease. The mechanism appears to involve the upregulation of antioxidant enzymes .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKIKGXLIBFAS-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662682
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14406-17-8
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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